Boronic acid, B-(1,2-dihydro-2-oxo-6-quinolinyl)-
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Overview
Description
Boronic acid, B-(1,2-dihydro-2-oxo-6-quinolinyl)-, is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a quinoline ring, which is a heterocyclic aromatic organic compound containing nitrogen. Boronic acids are known for their ability to form reversible covalent complexes with diols, amino acids, and other molecules, making them valuable in various chemical applications .
Preparation Methods
The synthesis of boronic acid, B-(1,2-dihydro-2-oxo-6-quinolinyl)-, typically involves the reaction of a quinoline derivative with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions often include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Boronic acid, B-(1,2-dihydro-2-oxo-6-quinolinyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol.
Scientific Research Applications
Boronic acid, B-(1,2-dihydro-2-oxo-6-quinolinyl)-, has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which boronic acid, B-(1,2-dihydro-2-oxo-6-quinolinyl)-, exerts its effects involves the formation of reversible covalent bonds with target molecules. The boron atom in the boronic acid group acts as a Lewis acid, allowing it to interact with Lewis bases such as diols and amino acids . This interaction can inhibit the activity of enzymes and proteases by binding to their active sites, thereby blocking their function . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Boronic acid, B-(1,2-dihydro-2-oxo-6-quinolinyl)-, can be compared with other boronic acids, such as phenylboronic acid and pinacol boronic ester . While all boronic acids share the ability to form reversible covalent complexes, the presence of the quinoline ring in B-(1,2-dihydro-2-oxo-6-quinolinyl)- imparts unique properties, such as enhanced stability and specific reactivity towards certain biological molecules . Similar compounds include:
Phenylboronic acid: Commonly used in organic synthesis and as a sensor for sugars.
Pinacol boronic ester: Used as a building block in organic synthesis and in the development of materials with specific properties.
This detailed article provides a comprehensive overview of boronic acid, B-(1,2-dihydro-2-oxo-6-quinolinyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H8BNO3 |
---|---|
Molecular Weight |
188.98 g/mol |
IUPAC Name |
(2-oxo-6H-quinolin-6-yl)boronic acid |
InChI |
InChI=1S/C9H8BNO3/c12-9-4-1-6-5-7(10(13)14)2-3-8(6)11-9/h1-5,7,13-14H |
InChI Key |
HVQKROYNKCMLBE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1C=CC2=NC(=O)C=CC2=C1)(O)O |
Origin of Product |
United States |
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